2-(2-Aminothiazol-4-yl)acetic acid hydrochloride
Overview
Description
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol . It is a white to off-white solid that is slightly soluble in methanol . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride typically involves the acylation of 2-aminothiazole. One common method is the reaction of 2-aminothiazole with an acylating agent such as acetic anhydride under suitable conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Aminothiazol-4-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of antibiotics and other pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their function and affecting cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 2-Amino-4-thiazoleacetic acid
- 2-Amino-1,3-thiazol-4-yl)acetic acid
- Cefotiam Dihydrochloride
Comparison: 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better solubility and reactivity, making it a preferred intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.ClH/c6-5-7-3(2-10-5)1-4(8)9;/h2H,1H2,(H2,6,7)(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWJJZKVQOMYKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515306 | |
Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66659-20-9 | |
Record name | (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00515306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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